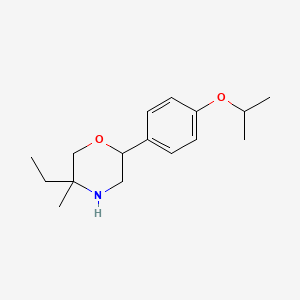
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine is a chemical compound with a complex structure that includes a morpholine ring substituted with ethyl, isopropoxyphenyl, and methyl groups
Preparation Methods
The synthesis of 5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the formation of the morpholine ring, followed by the introduction of the ethyl, isopropoxyphenyl, and methyl groups through various substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are often conducted at temperatures ranging from -78°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The exact pathways affected by this compound depend on its specific biological activity. It may influence pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
5-Ethyl-2-(4-isopropoxyphenyl)-5-methylmorpholine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Ethyl-2-(4-methoxyphenyl)-5-methylmorpholine and 5-Ethyl-2-(4-ethoxyphenyl)-5-methylmorpholine share structural similarities but differ in their substituents.
Uniqueness: The presence of the isopropoxy group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2-(4-propan-2-yloxyphenyl)morpholine |
InChI |
InChI=1S/C16H25NO2/c1-5-16(4)11-18-15(10-17-16)13-6-8-14(9-7-13)19-12(2)3/h6-9,12,15,17H,5,10-11H2,1-4H3 |
InChI Key |
DVMLSVSRXRLAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















